REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:3]=1[NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][C:12]([OH:14])=[O:13].[N:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>>[N:20]1[CH:25]=[CH:24][CH:23]=[C:22]([O:13][C:12](=[O:14])[CH2:11][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[NH:4][C:3]2[C:2]([Cl:1])=[CH:18][CH:17]=[CH:16][C:15]=2[Cl:19])[CH:21]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC2=C(C=CC=C2)CC(=O)O)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
This salt is stirred under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture is then evaporated in vacuo at a maximum temperature of 40°C
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 50 ml of ether
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
WASH
|
Details
|
washed with saturated potassium hydrogen carbonate solution, 1 N-hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after this latter has been dried with magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
as a pale brown oil which crystallises on trituration
|
Type
|
CUSTOM
|
Details
|
can be separated
|
Type
|
DISSOLUTION
|
Details
|
by being dissolved in ether/petroleum ether 1:1
|
Type
|
FILTRATION
|
Details
|
filtered through a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)OC(CC1=C(C=CC=C1)NC1=C(C=CC=C1Cl)Cl)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |